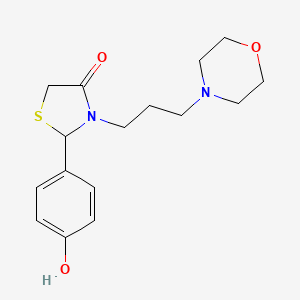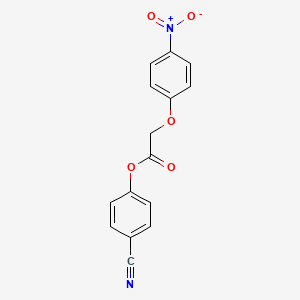
2-(4-Hydroxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one
概要
説明
2-(4-Hydroxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a hydroxyphenyl group, and a morpholinylpropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.
Introduction of the Morpholinylpropyl Side Chain: The morpholinylpropyl side chain can be attached via a nucleophilic substitution reaction using a morpholine derivative and a suitable alkyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The morpholinylpropyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenyl)-3-(3-piperidin-4-ylpropyl)-1,3-thiazolidin-4-one: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(4-Hydroxyphenyl)-3-(3-pyrrolidin-4-ylpropyl)-1,3-thiazolidin-4-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-(4-Hydroxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one is unique due to the presence of the morpholinylpropyl side chain, which may impart distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-14-4-2-13(3-5-14)16-18(15(20)12-22-16)7-1-6-17-8-10-21-11-9-17/h2-5,16,19H,1,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPYGQMZGXQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(SCC2=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide](/img/structure/B3823744.png)
![4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3823747.png)
![2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B3823750.png)
![N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3823758.png)
![METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE](/img/structure/B3823761.png)

![Methyl 2-[[2-(4-nitrophenoxy)acetyl]amino]propanoate](/img/structure/B3823791.png)
![N-methyl-3-{methyl[(1-methyl-1H-indol-2-yl)methyl]amino}butanamide](/img/structure/B3823802.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B3823804.png)
![N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide](/img/structure/B3823811.png)
![methyl 2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3823818.png)
![3-[3-(4-morpholinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3823830.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3823836.png)
![2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine](/img/structure/B3823837.png)
